4-(6-bromophthalazin-1-yl)morpholine
Overview
Description
4-(6-bromophthalazin-1-yl)morpholine is a chemical compound with the molecular formula C12H12BrN3O It is characterized by the presence of a morpholine ring and a bromine atom attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,4-dioxophthalazine with phosphorus pentachloride (PCl5) to form 1,4-dichlorophthalazine, which is then reacted with morpholine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(6-bromophthalazin-1-yl)morpholine may involve large-scale bromination and subsequent morpholine substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromophthalazin-1-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazines, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-(6-bromophthalazin-1-yl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(6-bromophthalazin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Morpholino-4-bromophthalazine
- 1-Morpholino-6-chlorophthalazine
- 1-Morpholino-6-fluorophthalazine
Uniqueness
4-(6-bromophthalazin-1-yl)morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution and coupling reactions that are not as readily achievable with other halogens .
Properties
Molecular Formula |
C12H12BrN3O |
---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
4-(6-bromophthalazin-1-yl)morpholine |
InChI |
InChI=1S/C12H12BrN3O/c13-10-1-2-11-9(7-10)8-14-15-12(11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
InChI Key |
DAXFBNABABBMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC(=CC3=CN=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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